Sofosbuvir impurity A

説明

Structure

3D Structure

特性

IUPAC Name |

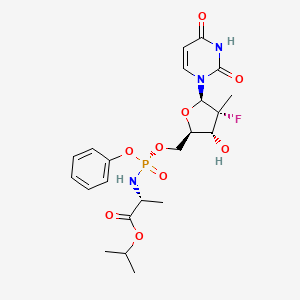

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-KHFYHRBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Sofosbuvir impurity A?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sofosbuvir impurity A, a critical process-related impurity in the synthesis of the antiviral drug Sofosbuvir. Understanding the chemical structure, analytical characterization, and control of this impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. Sofosbuvir is a key medication in the treatment of chronic Hepatitis C Virus (HCV) infection, and rigorous control of its impurities is mandated by regulatory agencies worldwide.[1][2]

Chemical Structure and Identification

Sofosbuvir impurity A is a diastereoisomer of Sofosbuvir.[3] The key structural difference lies in the stereochemistry at the phosphorus center. While Sofosbuvir is the (S)-diastereomer at the phosphorus atom, Impurity A is the corresponding (R)-diastereomer. This subtle change in three-dimensional arrangement can impact the biological activity and safety profile of the drug.

There appear to be multiple CAS numbers associated with compounds referred to as "Sofosbuvir Impurity A". This guide will focus on the most prominently cited diastereomer.

Key Identifiers for Sofosbuvir Impurity A (Rp-Isomer):

| Identifier | Value | Reference |

| IUPAC Name | Propan-2-yl N-[(R)-{[(2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy}phenoxyphosphoryl]-L-alaninate | [4] |

| Synonyms | Sofosbuvir (R)-Phosphate, Sofosbuvir Rp-Isomer | [1][4] |

| CAS Number | 1190308-01-0 | [4][5] |

| Molecular Formula | C22H29FN3O9P | [1][4][5][] |

| Molecular Weight | 529.45 g/mol | [1][4][5][] |

Another compound also sometimes referred to as Sofosbuvir impurity A has the CAS number 1496552-16-9, which corresponds to a different diastereomer: (R)-isopropyl 2-(((R)-(((2S,3S,4S,5S)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate.[5][] For the purpose of this guide, we will focus on the Rp-isomer (CAS 1190308-01-0) which is a common process-related impurity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and properties of Sofosbuvir and its impurities.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Appearance | Solid powder | [] |

| Solubility | Soluble in DMSO | [] |

| Predicted Density | 1.41 ± 0.1 g/cm³ | [] |

| Storage Temperature | -20°C | [] |

Table 2: Chromatographic Data (HPLC)

| Parameter | Sofosbuvir | Impurity | Reference |

| Retention Time (min) | 3.674 | 5.704 | [7] |

| Linearity Range (µg/ml) | 160-480 | 10-30 | [7] |

| LOD (µg) | 0.04 (0.01%) | 0.12 (0.03%) | [7] |

| LOQ (µg) | 0.125 (0.50%) | 0.375 (1.50%) | [7] |

| Relative Standard Deviation | 1.741 | 0.043 | [7] |

Table 3: Purity Determination by qNMR

| Method | Solvent | Purity (%) | Reference |

| ¹H-qNMR | Methanol-d4 | 99.07 ± 0.50 | [8] |

| ³¹P-qNMR | Methanol-d4 | 100.63 ± 0.95 | [8] |

| ¹H-qNMR | DMSO-d6 | 99.44 ± 0.29 | [8][9] |

| ³¹P-qNMR | DMSO-d6 | 99.10 ± 0.30 | [8][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate identification and quantification of Sofosbuvir impurity A.

A. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the simultaneous determination of Sofosbuvir and its process-related impurities.[7][10]

-

Mobile Phase: A 50:50 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.[7][10]

-

Flow Rate: 1.0 mL/min.

-

Data Acquisition: LC solution software.[7]

-

Standard Preparation: Standard solutions are prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the impurity in 100 ml of a 50:50 water:acetonitrile diluent. Further dilutions are made as required.[10]

B. Forced Degradation Studies by LC-ESI-MS

Forced degradation studies are essential to understand the stability of Sofosbuvir and identify potential degradation products.[11][12]

-

Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[11]

-

Alkaline Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[11]

-

Oxidative Degradation: Expose the drug solution to 3% hydrogen peroxide at room temperature for 7 days, followed by heating in a boiling water bath for 10 minutes.[11]

-

Thermal Stability: Expose the drug stock solution to a temperature of 50°C for 21 days.[11]

-

Photochemical Stability: Expose the drug stock solution to direct sunlight for 21 days.[11]

-

LC-ESI-MS Analysis: The stressed samples are analyzed using a C18 column with a mobile phase of methanol (B129727) and water containing 0.1% formic acid in a gradient mode. Mass spectrometry is performed using electrospray ionization (ESI) in both positive and negative modes.[11]

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the purity of pharmaceutical substances without the need for a reference standard of the analyte itself.[8]

-

Instrumentation: NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is preferred as it is an aprotic solvent, avoiding issues with deuterium (B1214612) exchange.[8][9]

-

³¹P-qNMR Reference Standard: Phosphonoacetic acid (PAA).[8]

-

¹H-qNMR Reference Standard: Sodium 4,4-dimethyl-4-silapentanesulfonate-d6 (DSS-d6).[8]

-

Procedure: Accurately weighed samples of Sofosbuvir and the reference standard are dissolved in the deuterated solvent. The NMR spectra are acquired with appropriate parameters to ensure quantitative accuracy (e.g., sufficient relaxation delay). The purity is calculated by comparing the integral of a specific signal from the analyte with that of the reference standard.

Mandatory Visualizations

The following diagrams illustrate key relationships and workflows in the context of Sofosbuvir impurity analysis.

Caption: Relationship between Sofosbuvir and its diastereomeric Impurity A.

References

- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Sofosbuvir Impurity A | CAS No- 1496552-16-9 | Simson Pharma Limited [simsonpharma.com]

- 7. researchgate.net [researchgate.net]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of RP HPLC method for the estimation of Sofosbuvir and related impurity in bulk and pharmaceutical dosage form - ProQuest [proquest.com]

- 11. archives.ijper.org [archives.ijper.org]

- 12. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanisms of process-related impurities of Sofosbuvir, a key antiviral agent. The document details the generation of impurities through degradation pathways and synthetic processes, offering valuable insights for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

Sofosbuvir, chemically known as Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate, is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection.[1] As a nucleotide analog prodrug, its efficacy is critically dependent on its purity.[1] The presence of impurities, arising from either the manufacturing process or degradation, can impact the safety and efficacy of the final drug product.[2] Therefore, a thorough understanding of the formation mechanisms of these impurities is paramount for the development of robust manufacturing processes and stable formulations.

This guide explores the formation of Sofosbuvir impurities under various stress conditions, including acidic, basic, and oxidative environments, and also touches upon impurities generated during its synthesis.

Degradation-Related Impurities

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions.[1][3] Sofosbuvir has been found to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability to thermal and photolytic stress.[1][4]

Acidic Degradation

Under acidic conditions, Sofosbuvir undergoes hydrolysis, primarily targeting the phosphoramidate (B1195095) and isopropyl ester moieties. The total degradation of Sofosbuvir in 1N HCl at 80°C for 10 hours has been reported to be approximately 8.66%.[1] A study using 0.1N HCl at 70°C for 6 hours reported a degradation of 23%.[3]

One of the major degradation products identified under acidic conditions is (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate.[1] This impurity is formed through the hydrolysis of the amino acid ester and the subsequent loss of the isopropyl group from the phosphoramidate linkage.

Basic Degradation

Sofosbuvir is highly susceptible to degradation under basic conditions. A study conducted in 0.5 N NaOH at 60°C for 24 hours resulted in a significant degradation of 45.97%.[1] Another study using 0.1N NaOH at 70°C for 10 hours showed 50% degradation.[3] The primary degradation pathways involve the hydrolysis of the isopropyl ester and the phosphoramidate bond.

Two major basic degradation impurities have been identified:

-

(S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate: Formed by the hydrolysis of the phenoxy group from the phosphoramidate.[1]

-

(S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid: Results from the hydrolysis of both the phenoxy and isopropyl ester groups.[1]

Oxidative Degradation

Oxidative degradation of Sofosbuvir is generally less pronounced compared to hydrolysis. Treatment with 30% H₂O₂ at 80°C for two days resulted in only 0.79% degradation.[1] Another study using 3% hydrogen peroxide for 7 days reported 19.02% degradation.[3] The likely site of oxidation is the phosphoramidate nitrogen, potentially leading to the formation of an N-oxide or other oxidized species. An oxidative degradation product with a molecular weight of 527.15 has been reported.[1]

Synthetic Process-Related Impurities

Impurities in Sofosbuvir can also originate from the manufacturing process. These include unreacted starting materials, intermediates, by-products from side reactions, and stereoisomers.[5] The synthesis of Sofosbuvir is a multi-step process that involves the formation of a chiral center at the phosphorus atom, leading to the possibility of diastereomeric impurities.[6]

Diastereomeric Impurities

Sofosbuvir is a single diastereomer at the phosphorus center (Sp). The formation of the corresponding Rp-diastereomer is a critical process-related impurity. The stereoselectivity of the phosphorylation step is crucial in controlling the level of this impurity.[7] The use of specific coupling agents and reaction conditions is employed to favor the formation of the desired Sp-isomer.

Other Synthetic Impurities

Other potential synthetic impurities include:

-

Unreacted intermediates: Such as the nucleoside base or the phosphoramidate side chain.

-

By-products of side reactions: These can arise from incomplete reactions or reactions with residual reagents.

-

Epimers: Isomers that differ in configuration at one of the chiral centers in the ribose sugar moiety.

Data Presentation

The following table summarizes the quantitative data from forced degradation studies of Sofosbuvir.

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Identified Impurities (m/z) | Reference |

| Acidic Hydrolysis | 1N HCl | 10 hours | 80°C | 8.66 | 416.08 | [1] |

| 0.1N HCl | 6 hours | 70°C | 23 | 488, 393.3 | [3] | |

| Basic Hydrolysis | 0.5N NaOH | 24 hours | 60°C | 45.97 | 453.13, 411.08 | [1] |

| 0.1N NaOH | 10 hours | 70°C | 50 | 488, 393.3 | [3] | |

| Oxidative | 30% H₂O₂ | 2 days | 80°C | 0.79 | 527.15 | [1] |

| 3% H₂O₂ | 7 days | Room Temp | 19.02 | 393 | [3] | |

| Thermal | - | 21 days | 50°C | No degradation | - | [3] |

| Photolytic | 254 nm | 24 hours | - | No degradation | - | [1] |

Experimental Protocols

Forced Degradation Studies Workflow

The general workflow for conducting forced degradation studies of Sofosbuvir involves subjecting the drug substance to various stress conditions, followed by analysis to identify and quantify the resulting impurities.

Sample Preparation for Forced Degradation

-

Acid Degradation: Dissolve Sofosbuvir in 1N HCl and reflux at 80°C for 10 hours. Neutralize the solution before analysis.[1]

-

Base Degradation: Dissolve Sofosbuvir in 0.5N NaOH and heat at 60°C for 24 hours. Neutralize the solution before analysis.[1]

-

Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and heat at 80°C for 2 days.[1]

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques used for the separation, identification, and quantification of Sofosbuvir and its process-related impurities.

-

HPLC Method: A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at around 260 nm.[8][9]

-

LC-MS Method: For structural elucidation of unknown impurities, LC-MS is employed. This technique provides molecular weight information and fragmentation patterns that are crucial for identifying the chemical structures of the degradation products.

Conclusion

The formation of process-related impurities in Sofosbuvir is a critical aspect of its drug development and manufacturing. This guide has provided an in-depth overview of the degradation pathways under acidic, basic, and oxidative conditions, as well as insights into the formation of synthetic impurities, particularly diastereomers. The provided data, experimental protocols, and mechanistic diagrams serve as a valuable resource for scientists and researchers working to ensure the quality, safety, and efficacy of Sofosbuvir. A thorough understanding of these impurity formation mechanisms is essential for the implementation of effective control strategies throughout the drug's lifecycle.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. veeprho.com [veeprho.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. researchgate.net [researchgate.net]

Degradation of Sofosbuvir: A Technical Guide to the Formation of Impurity A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of the antiviral drug Sofosbuvir, with a specific focus on the formation of Impurity A. Understanding these pathways is critical for the development of stable pharmaceutical formulations and the implementation of robust analytical methods for quality control.

Introduction to Sofosbuvir and its Stability Profile

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a prodrug that is metabolized in the liver to its active triphosphate form, which then acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The chemical stability of Sofosbuvir is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Forced degradation studies, conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines, have revealed that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[1][2][3] While generally stable under thermal and photolytic stress, some studies have reported degradation upon exposure to UV light.[1][2][3]

The Formation of Impurity A: An Alkaline Hydrolysis Pathway

A significant degradation product observed under basic conditions is designated as Impurity A.[1] This impurity is formed through the hydrolysis of the phosphoramidate (B1195095) linkage in the Sofosbuvir molecule.

Chemical Structures:

-

Sofosbuvir: Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino] propanoate

-

Impurity A: (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[1]

The following diagram illustrates the proposed degradation pathway from Sofosbuvir to Impurity A.

Quantitative Analysis of Sofosbuvir Degradation

The extent of Sofosbuvir degradation and the formation of impurities are highly dependent on the specific stress conditions employed. The following table summarizes quantitative data from various forced degradation studies.

| Stress Condition | Reagent/Parameters | Duration | Degradation of Sofosbuvir (%) | Impurity A Formation (%) | Reference |

| Acidic Hydrolysis | 1 N HCl | 10 hours (reflux at 80°C) | 8.66 | Not specified | [1] |

| 0.1 N HCl | 6 hours (70°C) | 23 | Not specified | [2] | |

| Alkaline Hydrolysis | 0.5 N NaOH | 24 hours (60°C) | 45.97 | 28.80 | [1] |

| 0.1 N NaOH | 10 hours (70°C) | 50 | Not specified | [2] | |

| Oxidative Degradation | 30% H₂O₂ | 2 days (80°C) | Minor (0.79% degradation product) | Not applicable | [1] |

| 3% H₂O₂ | 7 days (room temp) | 19.02 | Not applicable | [2] | |

| Thermal Degradation | 50°C | 21 days | No degradation | Not applicable | [2] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | No degradation | Not applicable | [1] |

| Sunlight | 21 days | No degradation | Not applicable | [2] |

Experimental Protocols for Forced Degradation Studies

The following provides a generalized experimental protocol for conducting forced degradation studies on Sofosbuvir, based on methodologies cited in the literature.[1][2]

Detailed Methodologies:

-

Acidic Degradation: A stock solution of Sofosbuvir is treated with an equal volume of hydrochloric acid (e.g., 0.1 N to 1 N) and refluxed at a specified temperature (e.g., 70-80°C) for a defined period (e.g., 6-10 hours). The solution is then cooled, neutralized with a suitable base (e.g., NaOH), and diluted for analysis.[1][2]

-

Alkaline Degradation: A stock solution of Sofosbuvir is mixed with sodium hydroxide (B78521) solution (e.g., 0.1 N to 0.5 N) and heated (e.g., 60-70°C) for a set duration (e.g., 10-24 hours). After cooling, the solution is neutralized with an acid (e.g., HCl) and prepared for analysis.[1][2]

-

Oxidative Degradation: Sofosbuvir solution is exposed to hydrogen peroxide (e.g., 3% to 30%) at room temperature or elevated temperatures for a period ranging from hours to days. Any residual peroxide may be removed by gentle heating before analysis.[1][2]

-

Thermal and Photolytic Degradation: For thermal studies, solid Sofosbuvir or a solution is kept at an elevated temperature (e.g., 50°C) for an extended period. For photolytic studies, the drug is exposed to UV light (e.g., 254 nm) or natural sunlight.[1][2]

Analytical Method: Stability-Indicating RP-HPLC

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential to separate Sofosbuvir from its degradation products. A typical method would involve:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in either isocratic or gradient mode.[2]

-

Flow Rate: Typically 1.0 mL/min.[2]

-

Mass Spectrometry (LC-MS): Coupling the HPLC system to a mass spectrometer is crucial for the identification and structural elucidation of the degradation products.[2][3]

Conclusion

The degradation of Sofosbuvir, particularly under alkaline conditions leading to the formation of Impurity A, is a critical consideration in the development and manufacturing of this vital antiviral medication. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is paramount for ensuring the quality, safety, and efficacy of Sofosbuvir formulations. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry.

References

A Technical Guide to the Diastereoisomeric Relationship of Sofosbuvir Impurities

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the diastereoisomeric impurities of Sofosbuvir (B1194449), a critical direct-acting antiviral agent for the treatment of Hepatitis C. Understanding the formation, identification, and quantification of these impurities is paramount for ensuring the quality, safety, and efficacy of the drug product. This document details the chemical structures of known diastereoisomeric and other related impurities, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for their analysis.

Introduction to Sofosbuvir and its Stereochemistry

Sofosbuvir, chemically named Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate, is a nucleotide analog prodrug.[1][2] Its intricate structure contains multiple chiral centers, leading to the potential for several stereoisomers. The phosphorus atom, in particular, is a stereocenter, giving rise to two diastereomers, designated as Sp and Rp. The therapeutically active form is the Sp-isomer.[3] The presence of the Rp-diastereomer and other related substances as impurities can impact the drug's safety and efficacy profile. Therefore, stringent control and monitoring of these impurities are mandated by regulatory authorities.

Diastereoisomeric and Other Major Impurities of Sofosbuvir

Several impurities related to Sofosbuvir have been identified, arising from the manufacturing process or degradation. A critical diastereoisomeric impurity is the Rp-isomer of Sofosbuvir. Other process-related and degradation impurities have also been characterized.

Table 1: Key Diastereoisomeric and Other Impurities of Sofosbuvir

| Impurity Name | Chemical Structure | Relationship to Sofosbuvir |

| Sofosbuvir (Sp-isomer) | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(S)-phenoxy-phosphoryl]amino]propanoate | Active Pharmaceutical Ingredient |

| Sofosbuvir Rp-isomer | Isopropyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(R)-phenoxy-phosphoryl]amino]propanoate | Diastereomer |

| D-Alanine Sofosbuvir | Isopropyl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-(S)-phenoxy-phosphoryl]amino]propanoate | Diastereomer |

| Sofosbuvir Isomer 3 | Structure not fully elucidated in public literature | Isomer |

| Sofosbuvir Impurity H | (2R,3R,4R,5R)-2-[(3S,5S)-5,8-Dimethyl-3-oxido-6-oxo-3-phenoxy-2,7-dioxa-4-aza-3λ5-phosphanon-1-yl]-5-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-4-fluoro-4-methyltetrahydro-3-furanylbenzoate | Diastereomer and impurity[] |

| Acid Degradation Product | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate | Degradation Product |

| Base Degradation Product A | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate | Degradation Product |

| Base Degradation Product B | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid | Degradation Product |

| Oxidative Degradation Product | (S)-isopropyl 2-((S)-(((2R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate | Degradation Product |

Quantitative Analysis of Sofosbuvir Impurities from Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following tables summarize the quantitative results from various stress conditions applied to Sofosbuvir.

Table 2: Summary of Forced Degradation Studies of Sofosbuvir

| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Degradation Products Observed (m/z) | Reference |

| Acidic Hydrolysis | 1N HCl, 80°C reflux | 10 hours | 8.66 | 417.08 (Acid Degradation Product) | [1] |

| 0.1N HCl, 70°C reflux | 6 hours | 23 | 488 (DP I) | [5] | |

| Acidic conditions | 4 hours | 26 | Not specified | [6] | |

| Basic Hydrolysis | 0.5N NaOH, 60°C | 24 hours | 45.97 | 454.14 (Base Degradation Product A), 412.09 (Base Degradation Product B) | [1] |

| 0.1N NaOH, 70°C reflux | 10 hours | 50 | 393.3 (DP II) | [5] | |

| Alkaline conditions | 1.5 hours | 100 | Not specified | [6] | |

| Oxidative Degradation | 30% H₂O₂, 80°C | 2 days | 0.79 | 527.15 (Oxidative Degradation Product) | [1] |

| 3% H₂O₂ | 7 days | 19.02 | 393 (DP III) | [5] | |

| Thermal Degradation | 50°C | 21 days | No degradation | - | [5] |

| Photolytic Degradation | Exposure to 254 nm UV light | 24 hours | No degradation | - | [1] |

| Sunlight exposure | 21 days | No degradation | - | [5] |

Experimental Protocols for Impurity Analysis

Accurate and robust analytical methods are crucial for the separation and quantification of Sofosbuvir and its diastereoisomeric impurities. Below are detailed protocols for HPLC and UPLC analysis.

RP-HPLC Method for Sofosbuvir and Process-Related Impurities

This method is suitable for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[7][8]

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v), delivered in an isocratic mode.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.[9]

-

Injection Volume: 10 µL.[9]

-

Diluent: Water:Acetonitrile (50:50 v/v).[7]

-

Sample Preparation:

-

Prepare a stock solution of Sofosbuvir (e.g., 400 mg in 100 mL of diluent).[7]

-

For analysis of impurities, a concentration of 0.4 mg/mL of Sofosbuvir and 0.025 mg/mL of the impurity standard can be used.[7]

-

For tablet analysis, weigh and powder ten tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask. Add diluent, sonicate to dissolve, and make up to the volume.[1] Filter the solution through a 0.45 µm nylon filter before injection.[1]

-

UPLC Method for Forced Degradation Studies

This stability-indicating UPLC method is effective for separating Sofosbuvir from its degradation products.[1]

-

Instrumentation: Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS).

-

Column: X-Bridge C18 (100 x 4.6 mm, 2.5 µm).[1]

-

Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

-

Flow Rate: Not specified, typically 0.3-0.6 mL/min for UPLC.

-

Column Temperature: Ambient.

-

Injection Volume: Not specified, typically 1-5 µL for UPLC.

-

PDA Detection: Wavelength not specified, monitor at 260 nm for Sofosbuvir.

-

MS Detection: Electrospray ionization (ESI) in positive mode for mass identification.

-

Sample Preparation for Forced Degradation:

-

Acid Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl and reflux for 10 hours at 80°C. Neutralize the solution with ammonium (B1175870) bicarbonate and lyophilize. Reconstitute the residue in the mobile phase.[1]

-

Base Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and keep at 60°C for 24 hours. Neutralize with HCl and evaporate to dryness. Reconstitute the residue in the mobile phase.[1]

-

Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for two days. Evaporate to dryness and reconstitute the residue in the mobile phase.[1]

-

Visualization of Key Pathways and Workflows

Logical Relationship in Sofosbuvir Synthesis Leading to Diastereomers

The synthesis of Sofosbuvir involves the coupling of a phosphoramidate (B1195095) side chain to the nucleoside core. This coupling reaction at the phosphorus center can result in the formation of a mixture of Sp and Rp diastereomers.[10] Subsequent purification steps are required to isolate the desired Sp-isomer.

References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 5. archives.ijper.org [archives.ijper.org]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. proceeding.conferenceworld.in [proceeding.conferenceworld.in]

- 10. US10676498B2 - Processes for the preparation of sofosbuvir and intermediates thereof - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, has undergone a battery of genotoxicity studies as part of its regulatory approval process, which have consistently demonstrated a lack of genotoxic potential. Standard assays, including the bacterial reverse mutation (Ames) test, in vitro chromosomal aberration assays in human lymphocytes, and in vivo micronucleus assays in rodents, have all yielded negative results. This technical guide provides a comprehensive overview of the available genotoxicity data for sofosbuvir, its principal metabolite GS-331007, and other related impurities. In the absence of extensive experimental data for all related compounds, this guide incorporates in silico predictions for genotoxicity, offering a comprehensive hazard identification profile. Detailed experimental protocols for key genotoxicity assays are also provided, alongside visualizations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of the toxicological assessment of this important antiviral agent.

Introduction

Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, essential for viral replication. As a prodrug, it is metabolized in hepatocytes to its active triphosphate form, GS-461203. The primary circulating, inactive metabolite is GS-331007. Given that nucleotide analogs can potentially interact with host cell DNA replication and repair mechanisms, a thorough evaluation of their genotoxic potential is a critical aspect of the safety assessment. This guide synthesizes the current knowledge on the genotoxicity of sofosbuvir and its related compounds, providing a valuable resource for researchers and drug development professionals.

Genotoxicity Profile of Sofosbuvir

Regulatory submissions to the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have included a comprehensive set of genotoxicity studies for sofosbuvir. These studies were conducted in accordance with international guidelines (ICH S2(R1)). The collective evidence from these assays indicates that sofosbuvir is not genotoxic.

A key study by Librelotto et al. (2021) further investigated the genotoxic potential of sofosbuvir, both alone and in combination with ribavirin, using the in vitro cytokinesis-block micronucleus (CBMN) cytome assay in human-derived liver (HepG2) cells. The results of this study were consistent with the findings from the regulatory assessments, showing no increase in the frequency of micronuclei or other markers of chromosomal damage.[1]

Table 1: Summary of Genotoxicity Studies for Sofosbuvir

| Assay Type | Test System | Concentration/Dose Levels | Metabolic Activation | Results |

| Bacterial Reverse Mutation (Ames) Test | S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2 uvrA | Up to 5000 µ g/plate | With and without S9 | Negative |

| In Vitro Chromosomal Aberration Assay | Human peripheral blood lymphocytes | Up to 1500 µg/mL | With and without S9 | Negative |

| In Vivo Micronucleus Assay | Mouse bone marrow | Up to 2000 mg/kg | N/A | Negative |

| In Vitro CBMN Cytome Assay | HepG2 cells | 0.011 - 1.511 mM | N/A | Negative |

Genotoxicity Profile of Sofosbuvir-Related Compounds

While extensive experimental data on the genotoxicity of all sofosbuvir-related compounds are not publicly available, this guide provides an assessment based on available information and in silico predictions.

GS-331007 (Major Metabolite)

GS-331007 is the primary, inactive, circulating metabolite of sofosbuvir. Due to its prevalence, its safety profile is of high interest. While specific regulatory genotoxicity data for GS-331007 is not widely published, its structural similarity to uridine (B1682114) and the negative findings for the parent drug, sofosbuvir, suggest a low likelihood of genotoxic activity. In silico predictions for GS-331007 were conducted to further assess this potential.

Process Impurities and Degradation Products

The synthesis of sofosbuvir and its degradation under various stress conditions can lead to the formation of several related compounds. The genotoxic potential of these impurities must be evaluated as part of the drug development process, in line with ICH M7 guidelines. In the absence of experimental data for these specific impurities, in silico (Q)SAR models provide a valuable tool for initial hazard identification.

Table 2: In Silico Genotoxicity Prediction for Sofosbuvir and Related Compounds

| Compound | Structure | Ames Mutagenicity Prediction (DEREK Nexus) | Chromosomal Damage Prediction (TOPKAT) |

| Sofosbuvir | C22H29FN3O9P | Inactive | Non-clastogenic |

| GS-331007 | C10H13FN2O5 | Inactive | Non-clastogenic |

| Sofosbuvir Impurity C (Diastereomer) | C22H29FN3O9P | Inactive | Non-clastogenic |

| Acid Degradation Product | C16H18FN2O8P | Equivocal | Non-clastogenic |

| Base Degradation Product A | C16H25FN3O9P | Inactive | Non-clastogenic |

| Base Degradation Product B | C13H19FN3O9P | Inactive | Non-clastogenic |

Note: In silico predictions are based on the chemical structures of the compounds and should be interpreted with caution. These predictions are for hazard identification and do not replace experimental testing.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the interpretation of results and for the design of future studies.

Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Ames Test Experimental Workflow

Methodology:

-

Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to mimic metabolic processes in mammals.

-

Procedure: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar (B569324) and poured onto a minimal glucose agar plate.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Chromosomal Aberration Assay (OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

In Vitro Chromosomal Aberration Assay Workflow

Methodology:

-

Cell Culture: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells, are used.

-

Treatment: Cells are exposed to the test substance at various concentrations, with and without metabolic activation (S9), for a defined period.

-

Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and stained (e.g., with Giemsa).

-

Analysis: Metaphase spreads are examined microscopically for structural chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

In Vivo Micronucleus Assay (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.

In Vivo Micronucleus Assay Workflow

Methodology:

-

Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route (e.g., oral gavage, intraperitoneal injection). A range of doses, including a maximum tolerated dose, is typically used.

-

Sample Collection: At appropriate time points after dosing, bone marrow is extracted from the femur or peripheral blood is collected.

-

Slide Preparation: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

-

Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates in vivo genotoxicity.

Signaling Pathways in Nucleotide Analog-Induced Genotoxicity

As a nucleotide analog, sofosbuvir's active metabolite is incorporated into the nascent viral RNA chain, leading to chain termination. While highly specific for the viral polymerase, the potential for interaction with host DNA polymerases, although low, is a theoretical consideration for this class of compounds. Such interactions could lead to replication stress and the activation of DNA damage response (DDR) pathways.

The primary DDR pathways activated by replication stress include the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) signaling cascades. These pathways initiate cell cycle checkpoints, recruit DNA repair machinery, and, if the damage is irreparable, can trigger apoptosis.

Simplified DNA Damage Response Pathway

The negative results from the comprehensive battery of genotoxicity tests for sofosbuvir strongly suggest that at therapeutic concentrations, it does not induce DNA damage or activate these DDR pathways in host cells to a significant extent.

Conclusion

The available evidence from a comprehensive suite of in vitro and in vivo genotoxicity studies consistently demonstrates that sofosbuvir is not genotoxic. In silico predictions for its major metabolite, GS-331007, and other related compounds also suggest a low potential for genotoxicity. This robust toxicological profile, combined with its high efficacy, supports the continued use of sofosbuvir as a key component of curative therapies for Hepatitis C. This technical guide provides a centralized resource for researchers and drug development professionals, summarizing the key data, experimental methodologies, and mechanistic considerations related to the genotoxic assessment of sofosbuvir and its related compounds.

References

Unveiling the Shadows: A Technical Guide to the Identification of Unknown Impurities in Sofosbuvir Drug Substance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for the identification, characterization, and control of unknown impurities in the Sofosbuvir drug substance. Ensuring the purity of Active Pharmaceutical Ingredients (APIs) like Sofosbuvir is paramount to the safety and efficacy of the final drug product. This document outlines the regulatory framework, analytical techniques, and experimental protocols necessary for a robust impurity profiling program.

Regulatory Landscape and Impurity Thresholds

The identification and control of impurities in new drug substances are governed by the International Council for Harmonisation (ICH) guidelines, primarily ICH Q3A(R2).[1] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[2][3] For Sofosbuvir, a potent antiviral agent, strict adherence to these thresholds is mandatory.

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances [2][3]

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Note: These are general thresholds and may vary based on specific regulatory agency requirements and the toxicological profile of the impurity.

Origins and Types of Impurities in Sofosbuvir

Impurities in Sofosbuvir can originate from various sources throughout the manufacturing process and during storage. They are broadly categorized as process-related impurities and degradation products.[2][4]

-

Process-Related Impurities: These are substances that arise from the synthetic route of Sofosbuvir. They can include:

-

Degradation Products: These impurities result from the chemical decomposition of the Sofosbuvir drug substance over time or under stress conditions. Forced degradation studies are intentionally conducted to identify potential degradation products.[6][7] Common degradation pathways for Sofosbuvir include:

-

Hydrolysis: Degradation in the presence of water, which is significant under both acidic and basic conditions.[6][7]

-

Oxidation: Degradation due to exposure to oxidizing agents.[6][7]

-

Thermal Degradation: Impurities formed at elevated temperatures.

-

Photodegradation: Impurities formed upon exposure to light.

-

A Systematic Approach to Impurity Identification

A logical and systematic workflow is crucial for the successful identification and characterization of unknown impurities. This process integrates analytical screening, isolation, and structural elucidation techniques.

Caption: A stepwise process for detecting, isolating, and characterizing unknown impurities in Sofosbuvir.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the stability of Sofosbuvir and to generate potential degradation products for identification.[6][7]

Protocol:

-

Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl and reflux at 80°C for 10 hours.[6] Neutralize the solution with a suitable base before analysis.

-

Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH and maintain at 60°C for 24 hours.[6] Neutralize the solution with a suitable acid before analysis.

-

Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H₂O₂ and keep at 80°C for 48 hours.[6]

-

Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[7]

-

Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm) for 24 hours.[6]

Analytical Chromatography for Detection and Quantification

A stability-indicating HPLC or UPLC method is the cornerstone of impurity profiling. Such a method should be able to separate the main component (Sofosbuvir) from all known and unknown impurities.

Table 2: Example HPLC/UPLC Method Parameters for Sofosbuvir Impurity Profiling

| Parameter | Method 1 (UPLC)[6] | Method 2 (HPLC)[8] | Method 3 (HPLC)[9] |

| Column | X-Bridge BEH C18 (100 x 4.6 mm, 2.5 µm) | Agilent Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water | 0.6% Trifluoroacetic acid in water: Acetonitrile (95:5) |

| Mobile Phase B | Acetonitrile | Acetonitrile | Water: Methanol: Acetonitrile (20:30:50) |

| Elution | Gradient | Isocratic (50:50) | Gradient |

| Flow Rate | 0.6 mL/min | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 35°C | Ambient | 35°C |

| Detector | UV at 260 nm | UV at 260 nm | UV at 263 nm |

| LOD | 0.27 µg/mL | 0.03% (0.12 µg) for impurity | Not specified |

| LOQ | 0.83 µg/mL | 1.50% (0.375 µg) for impurity | Not specified |

Note: These are examples, and method development and validation are required for specific applications.

Structural Elucidation Techniques

Once an unknown impurity is detected and isolated (e.g., by preparative HPLC), a combination of spectroscopic techniques is employed for structural elucidation.

Caption: A combination of spectroscopic methods used to determine the chemical structure of an unknown impurity.

4.3.1. Mass Spectrometry (MS)

-

LC-MS/MS: Provides the molecular weight of the impurity and its fragmentation pattern. This data is crucial for proposing an initial structure.[7][10][11]

-

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which helps in determining the elemental composition of the impurity.[6]

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of impurities.[13]

-

1D NMR (¹H, ¹³C, ³¹P, ¹⁹F): Provides information about the number and types of protons, carbons, phosphorus, and fluorine atoms in the molecule.[6]

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between different atoms, allowing for the complete assembly of the molecular structure.[6]

Known Impurities of Sofosbuvir

Several process-related and degradation impurities of Sofosbuvir have been identified and characterized. A non-exhaustive list is provided below.

Table 3: List of Known Sofosbuvir Impurities

| Impurity Name | Type | Molecular Formula | Molecular Weight |

| (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[6] | Acid Degradation | C₁₆H₁₈FN₂O₈P | 416.08 |

| (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[6] | Base Degradation | C₁₆H₂₅FN₃O₉P | 453.13 |

| (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[6] | Base Degradation | C₁₃H₁₉FN₃O₉P | 411.08 |

| Sofosbuvir Impurity G (diastereomer)[5] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |

| D-Alanine Sofosbuvir[4] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |

| Sofosbuvir (R)-Phosphate[4] | Process-Related | C₂₂H₂₉FN₃O₉P | 529.45 |

Conclusion

The identification of unknown impurities in Sofosbuvir drug substance is a complex but essential process that ensures the quality, safety, and efficacy of this critical antiviral medication. A thorough understanding of regulatory guidelines, potential impurity sources, and the application of a systematic analytical approach are paramount. This guide provides a framework for researchers and drug development professionals to design and execute robust impurity identification programs, ultimately contributing to the delivery of high-quality medicines to patients.

References

- 1. epfl.ch [epfl.ch]

- 2. veeprho.com [veeprho.com]

- 3. usp.org [usp.org]

- 4. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 7. archives.ijper.org [archives.ijper.org]

- 8. d-nb.info [d-nb.info]

- 9. jmpas.com [jmpas.com]

- 10. Quick and Sensitive UPLC-ESI-MS/MS Method for Simultaneous Estimation of Sofosbuvir and Its Metabolite in Human Plasma | MDPI [mdpi.com]

- 11. [PDF] Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. veeprho.com [veeprho.com]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Validated HPLC Method for the Detection of Sofosbuvir Impurity A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated analytical method for the detection and quantification of Sofosbuvir Impurity A, a known diastereoisomer of the active pharmaceutical ingredient (API).[] The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, providing a reliable and accurate tool for quality control and stability testing of Sofosbuvir in bulk drug and pharmaceutical dosage forms. The method has been validated according to International Council for Harmonisation (ICH) guidelines.[2][3][4]

Introduction

Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C virus (HCV) infection.[5] It is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase.[6] During the synthesis and storage of Sofosbuvir, process-related impurities and degradation products can arise, which may affect the safety and efficacy of the drug product.[6] One such critical impurity is Sofosbuvir Impurity A, which is a diastereoisomer of Sofosbuvir.[] Therefore, a sensitive and specific analytical method is crucial for monitoring and controlling the levels of this impurity. This document provides a detailed protocol for an RP-HPLC method developed and validated for this purpose.

Chemical Structures

| Compound | Molecular Formula | Molecular Weight |

| Sofosbuvir | C22H29FN3O9P | 529.45 g/mol |

| Sofosbuvir Impurity A | C22H29FN3O9P | 529.45 g/mol |

Sofosbuvir Impurity A is a diastereoisomer of Sofosbuvir.[]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Specification |

| HPLC System | Agilent 1100 series or equivalent with UV-Vis Detector |

| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | 0.1% Trifluoroacetic acid in Water: Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Detection Wavelength | 260 nm |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

Diluent: A mixture of Water and Acetonitrile in a 50:50 ratio is used as the diluent.[3]

Standard Stock Solution:

-

Accurately weigh and transfer 25 mg of Sofosbuvir Impurity A reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Dilute to the mark with the diluent and mix well. This yields a concentration of 250 µg/mL.

Sofosbuvir Standard Stock Solution:

-

Accurately weigh and transfer 400 mg of Sofosbuvir reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Dilute to the mark with the diluent and mix well. This yields a concentration of 4000 µg/mL.[3]

Sample Preparation (from Bulk Drug):

-

Accurately weigh and transfer about 400 mg of the Sofosbuvir bulk drug sample into a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate to dissolve.

-

Dilute to the mark with the diluent and mix well.

Sample Preparation (from Tablets):

-

Weigh and powder not fewer than 20 tablets to get a uniform sample.

-

Transfer a quantity of the powder equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask.[5]

-

Add about 150 mL of diluent and sonicate for 30 minutes with intermittent shaking.[5]

-

Allow the solution to cool to room temperature and dilute to the mark with the diluent.

-

Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

Quantitative Data

| Parameter | Sofosbuvir | Sofosbuvir Impurity A |

| Linearity Range | 160 - 480 µg/mL[3] | 10 - 30 µg/mL[3] |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Limit of Detection (LOD) | 0.04 µg/mL[3] | 0.12 µg/mL[3] |

| Limit of Quantitation (LOQ) | 0.125 µg/mL[3] | 0.375 µg/mL[3] |

| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |

| Precision (% RSD) | < 2.0% | < 2.0% |

| Retention Time (min) | ~ 3.7 min[3] | ~ 5.7 min[3] |

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Sofosbuvir has been shown to degrade under acidic, basic, and oxidative conditions.[5][7]

-

Acid Hydrolysis: Significant degradation is observed with 1N HCl at 80°C.[5]

-

Base Hydrolysis: The drug shows extensive degradation in 0.5N NaOH at 60°C.[5]

-

Oxidative Degradation: Some degradation occurs in the presence of 30% H2O2 at 80°C.[5]

-

Thermal and Photolytic Stress: Sofosbuvir is relatively stable under thermal and photolytic stress conditions.[5][7]

The developed HPLC method effectively separates the degradation products from Sofosbuvir and Impurity A, confirming its stability-indicating capability.

Visualizations

Caption: Experimental workflow for the analysis of Sofosbuvir Impurity A.

Caption: Forced degradation pathways of Sofosbuvir.

Conclusion

The described RP-HPLC method is simple, specific, precise, and accurate for the determination of Sofosbuvir Impurity A in both bulk drug and pharmaceutical formulations.[2][3] The short retention times allow for a large number of samples to be analyzed in a short period, making it suitable for routine quality control analysis. The method's stability-indicating nature ensures that the presence of degradation products does not interfere with the quantification of Sofosbuvir and its specified impurity.

References

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. archives.ijper.org [archives.ijper.org]

Application Note: A Stability-Indicating RP-HPLC Method for the Separation of Sofosbuvir and Its Impurities

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Sofosbuvir (B1194449) and the separation of its process-related impurities and degradation products. Sofosbuvir is a critical antiviral drug for the treatment of Hepatitis C, and ensuring its purity is paramount for safety and efficacy.[1] The method described herein is simple, accurate, and precise, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The validation of such methods is typically performed in accordance with ICH guidelines to ensure accuracy, precision, and robustness.[1][2]

Experimental Protocol

This protocol provides a comprehensive procedure for the analysis of Sofosbuvir and its impurities using a standard RP-HPLC system with UV detection.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector is required.

Table 1: Optimized Chromatographic Conditions

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1200 series or equivalent with UV/PDA Detector[3] |

| Column | Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[4][5] |

| Mobile Phase | Isocratic elution with 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile (50:50 v/v)[4][5] |

| Flow Rate | 1.0 mL/min[3][6][7] |

| Injection Volume | 10 µL[8] |

| Column Temperature | 25°C[8] |

| Detection Wavelength | 260 nm[4][5][7] |

| Run Time | Approximately 10 minutes |

Chemicals and Reagents

-

Sofosbuvir Reference Standard (RS)

-

Sofosbuvir impurity standards (e.g., Phosphoryl impurity)

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic acid (TFA) (HPLC Grade)

-

Milli-Q or HPLC grade water

Solution Preparation

-

Diluent: Prepare a mixture of Water and Acetonitrile (50:50 v/v). This mixture is also used as the mobile phase.

-

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve about 40 mg of Sofosbuvir RS in a 100 mL volumetric flask with the diluent to obtain a concentration of 400 µg/mL.[4]

-

Impurity Stock Solution: Accurately weigh and dissolve about 2.5 mg of the phosphoryl impurity standard in a 100 mL volumetric flask with the diluent to achieve a concentration of 25 µg/mL.[4]

-

Working Standard Solution: Mix the standard stock solutions as required to achieve final concentrations suitable for analysis (e.g., 400 µg/mL for Sofosbuvir and 2.5 µg/mL for the impurity).

-

Sample Preparation (from 400 mg Tablets):

-

Weigh and finely powder not fewer than 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15-20 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the diluent and mix well.

-

Filter the solution through a 0.45 µm PVDF syringe filter, discarding the first few mL of the filtrate.

-

Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final theoretical concentration of 400 µg/mL of Sofosbuvir.[4]

-

Method Validation and Data Presentation

The described method has been validated for specificity, linearity, accuracy, and precision to ensure it is suitable for its intended purpose.

System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the working standard solution in six replicates. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Parameters

| Parameter | Acceptance Criteria |

|---|---|

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD for Peak Area | ≤ 2.0% |

| % RSD for Retention Time | ≤ 1.0% |

Separation and Quantitative Data

The method effectively separates Sofosbuvir from its process-related impurities. The retention times (RT) for Sofosbuvir and a key impurity are presented in Table 3. The method is also capable of separating degradation products formed under stress conditions such as acid and base hydrolysis.[9][10]

Table 3: Typical Retention and Linearity Data

| Analyte | Retention Time (RT) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| Sofosbuvir | ~3.7 min[4][5] | 160 - 480[4][5] | > 0.999[1] |

| Phosphoryl Impurity | ~5.7 min[4][5] | 10 - 30[4][5] | > 0.999 |

Limit of Detection (LOD) and Quantification (LOQ)

The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Table 4: Method Sensitivity

| Analyte | LOD | LOQ |

|---|---|---|

| Sofosbuvir | 0.04 µg/mL[5] | 0.125 µg/mL[5] |

| Phosphoryl Impurity | 0.12 µg/mL[5] | 0.375 µg/mL[5] |

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the RP-HPLC analysis of Sofosbuvir.

Caption: Logical workflow for the RP-HPLC analysis of Sofosbuvir.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be highly sensitive, simple, precise, and accurate for the estimation of Sofosbuvir and its process-related impurities in bulk and pharmaceutical dosage forms.[5] The short retention times allow for a large number of samples to be analyzed in a short period, making the method efficient for routine quality control analysis.[5] The stability-indicating nature of the assay also makes it a valuable tool for monitoring the drug's stability under various stress conditions.

References

- 1. verjournal.com [verjournal.com]

- 2. Development and validation of stability indicating RP-HPLC method for estimation of sofosbuvir in bulk and tablet dosage form | PDF [slideshare.net]

- 3. jmpas.com [jmpas.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 8. researchgate.net [researchgate.net]

- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 10. archives.ijper.org [archives.ijper.org]

Application Note: Rapid Analysis of Sofosbuvir and its Degradation Products by UPLC

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] To ensure the quality and safety of the drug product, it is crucial to have a robust analytical method capable of separating the active pharmaceutical ingredient (API) from any potential degradation products that may form during manufacturing, storage, or under stress conditions. This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of Sofosbuvir and its degradation products. The method is designed to be stability-indicating, as per the International Council for Harmonisation (ICH) guidelines.[2][3]

Forced degradation studies are essential in the development of pharmaceuticals to understand the degradation pathways and to develop stability-indicating analytical methods.[4] Sofosbuvir has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative environments.[2][5][6] This method provides a clear separation of Sofosbuvir from its degradation products generated under these conditions.

Experimental Protocols

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. The following chromatographic conditions have been optimized for the rapid separation of Sofosbuvir and its degradation products.

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |

| Column | ACQUITY UPLC BEH C18 (2.1 x 150 mm, 2 µm)[7] or equivalent |

| Mobile Phase A | 0.1% Orthophosphoric acid in water |

| Mobile Phase B | Methanol[7] |

| Gradient | Isocratic |

| Mobile Phase Ratio | 40:60 (v/v) Mobile Phase A: Mobile Phase B[8] |

| Flow Rate | 1.0 mL/min[2][7] |

| Injection Volume | 1.0 µL |

| Column Temperature | Ambient |

| Detection | UV at 236 nm[7] or 260 nm[8][9] |

| Run Time | Approximately 5 minutes |

-

Standard Stock Solution (1000 µg/mL of Sofosbuvir): Accurately weigh 100 mg of Sofosbuvir reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of methanol (B129727) and sonicate for 15 minutes to dissolve. Dilute to the mark with methanol and mix well.[2]

-

Working Standard Solution (50 µg/mL of Sofosbuvir): Pipette 5.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase.[2]

-

Sample Solution (from tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 400 mg of Sofosbuvir into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 30 minutes with intermittent shaking, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Further dilute an aliquot of the filtrate with the mobile phase to achieve a final concentration of approximately 50 µg/mL of Sofosbuvir.

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4] The following conditions are recommended:

-

Acid Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux the solution at 70°C for 6 hours.[2] After cooling, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase to a final concentration of 50 µg/mL.

-

Alkaline Hydrolysis: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 0.1 N NaOH. Reflux the solution at 70°C for 10 hours.[2] After cooling, neutralize the solution with 0.1 N HCl and dilute with the mobile phase to a final concentration of 50 µg/mL.

-

Oxidative Degradation: To 1 mL of the Sofosbuvir stock solution (1000 µg/mL), add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 7 days.[2] Dilute with the mobile phase to a final concentration of 50 µg/mL.

-

Thermal Degradation: Expose the solid drug substance to a temperature of 50°C for 21 days.[2] Prepare a 50 µg/mL solution in the mobile phase.

-

Photolytic Degradation: Expose the Sofosbuvir stock solution (1000 µg/mL) to direct sunlight for 21 days.[2] Dilute with the mobile phase to a final concentration of 50 µg/mL.

Results and Data Presentation

The UPLC method effectively separates Sofosbuvir from its degradation products. Sofosbuvir was found to be susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[2][5] The retention time for Sofosbuvir is typically around 2-3 minutes under the specified conditions.

The following table summarizes the typical degradation behavior and the retention times of the degradation products (DP) relative to Sofosbuvir.

| Stress Condition | Sofosbuvir Degradation (%) | Degradation Product(s) | Approximate Relative Retention Time (RRT) |

| Acid Hydrolysis (0.1N HCl, 70°C, 6h) | ~23%[2] | DP I | ~1.4 |

| Alkaline Hydrolysis (0.1N NaOH, 70°C, 10h) | ~50%[2] | DP II | ~1.2 |

| Oxidative Degradation (3% H₂O₂, RT, 7 days) | ~19%[2] | DP III | ~1.1 |

| Thermal Degradation (50°C, 21 days) | No significant degradation[2] | - | - |

| Photolytic Degradation (Sunlight, 21 days) | No significant degradation[2] | - | - |

Visualizations

Caption: Experimental workflow for the UPLC analysis of Sofosbuvir.

Caption: Logical relationship of a stability-indicating method.

Conclusion

The described UPLC method is rapid, specific, and stability-indicating for the analysis of Sofosbuvir and its degradation products. The protocol is suitable for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical formulations, as well as for stability studies. The method validation should be performed in accordance with ICH guidelines to ensure its suitability for its intended purpose.[7][10]

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]

- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. file.sdiarticle3.com [file.sdiarticle3.com]

- 9. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]

- 10. Development and Validation of Stability-indicating UPLC Method for the Simultaneous ESTIMATION of Voxilaprevir, Sofosbuvir, and Velpatasvir in Formulations [wisdomlib.org]

Application Notes and Protocols for the Structural Elucidation of Sofosbuvir Impurity A using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir (B1194449) is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis and storage, impurities can arise, which must be identified and characterized to ensure the safety and efficacy of the drug product. This document provides a detailed application note and protocol for the structural elucidation of Sofosbuvir impurity A using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Sofosbuvir Impurity A is a diastereoisomer of Sofosbuvir.[] This methodology is critical for quality control and regulatory compliance in the pharmaceutical industry.

Experimental Protocols

A comprehensive understanding of Sofosbuvir's degradation pathways is essential for identifying its impurities. Forced degradation studies, as outlined by ICH guidelines, are employed to generate these impurities in a controlled manner.[2][3][4] Sofosbuvir has been shown to degrade under acidic, basic, and oxidative stress conditions, while it remains relatively stable under thermal, photolytic, and neutral conditions.[2][3][4][5]

Sample Preparation: Forced Degradation Studies

To generate degradation products for analysis, Sofosbuvir is subjected to various stress conditions:

-

Acidic Degradation: A solution of Sofosbuvir (e.g., 1 mg/mL) is prepared in 0.1 N HCl and refluxed at 70°C for 6 hours.[2] The resulting solution is neutralized with a suitable base (e.g., 0.1 N NaOH) and diluted with a suitable solvent like methanol (B129727) to a final concentration of approximately 50 µg/mL before injection into the LC-MS/MS system.[2]

-

Alkaline Degradation: A solution of Sofosbuvir is prepared in 0.1 N NaOH and refluxed at 70°C for 10 hours.[2] The solution is then neutralized with an acid (e.g., 0.1 N HCl) and diluted to the desired concentration.[2]

-

Oxidative Degradation: Sofosbuvir solution is exposed to 3% hydrogen peroxide at room temperature for 7 days.[2] The excess peroxide is removed by heating the solution in a boiling water bath for 10 minutes, followed by dilution.[2]

LC-MS/MS Instrumentation and Conditions

The separation and detection of Sofosbuvir and its impurities are achieved using a high-performance liquid chromatography system coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Inertsil ODS-3, 250 mm x 4.6 mm, 5 µm)[3][4] |

| Mobile Phase | A gradient or isocratic mixture of methanol and water with 0.1% formic acid. A common isocratic mobile phase is Methanol:Water (70:30, v/v).[3][4] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 10-20 µL[2][6] |

| Column Temperature | Ambient or controlled at 25°C |

| Detection Wavelength | 260 nm (for UV detection)[3] |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode[2][6] |

| Mass Analyzer | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Orbitrap) |

| Scan Mode | Full scan for parent ions and product ion scan for fragmentation analysis. |

| Capillary Voltage | Typically 3-4 kV |

| Cone Voltage | Optimized for Sofosbuvir and its impurities (e.g., 20-40 V) |

| Collision Energy | Ramped or set at specific energies to induce fragmentation (e.g., 10-40 eV) |

| Collision Gas | Argon |

Data Presentation

The quantitative performance of the LC-MS/MS method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Quantitative Performance of the LC-MS/MS Method for Sofosbuvir

| Parameter | Typical Value |

| Linearity Range | 5 - 5000 ng/mL[7] |

| Correlation Coefficient (r²) | > 0.99[6] |

| Accuracy (% Recovery) | 95 - 98%[6] |

| Precision (% RSD) | < 15%[6] |

| Limit of Detection (LOD) | 0.07 µg/mL[] |

| Limit of Quantification (LOQ) | 0.36 µg/mL[] |

Table 2: Mass Spectrometric Data for Sofosbuvir and a Major Degradation Product

| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |

| Sofosbuvir | 530.1 | 243.1, 113.1, 97.1 |

| Degradation Product (DP I) | 488 | Not explicitly detailed in search results |